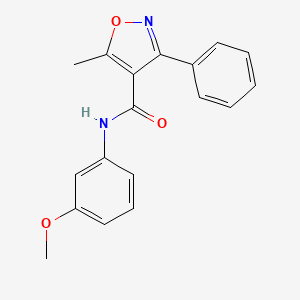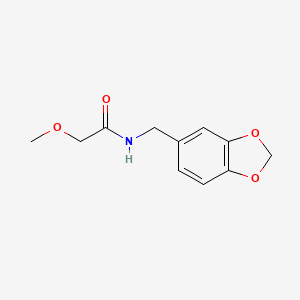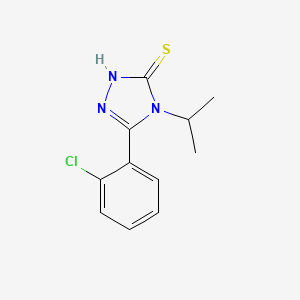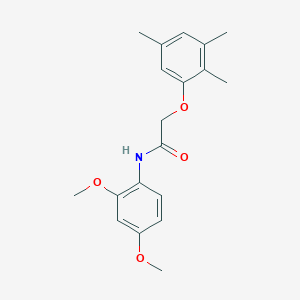
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY-404187, is a compound that has gained significant attention in the field of neuroscience research due to its potential as a therapeutic agent for various neurological disorders.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor deficits in animal models of Parkinson's disease. Additionally, N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been found to have antipsychotic effects in animal models of schizophrenia.
Mecanismo De Acción
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in the pathophysiology of various neurological disorders. By blocking the activity of mGluR5, N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide modulates the neurotransmitter system and improves cognitive and motor function.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to modulate the activity of the dopamine and glutamate systems, which are involved in the regulation of mood, motivation, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is its potential as a therapeutic agent for other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, there is interest in developing more selective and potent mGluR5 antagonists that could have improved therapeutic efficacy and reduced side effects. Finally, there is potential for research on the use of N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide as a tool to study the role of mGluR5 in various neurological processes.
Métodos De Síntesis
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized through a series of chemical reactions, starting with the condensation of 3-methoxybenzaldehyde and acetone to form 3-methoxy-4-hydroxyphenyl-2-butanone. This intermediate is then reacted with hydroxylamine to form 3-methoxy-4-(hydroxyamino)phenyl-2-butanone, which is further reacted with phenylacetic acid to form N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-16(17(20-23-12)13-7-4-3-5-8-13)18(21)19-14-9-6-10-15(11-14)22-2/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBIRLBKQXJFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)





methanone](/img/structure/B5811631.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)